molecular formula C7H15N B1287440 2,2,3-Trimethylpyrrolidine CAS No. 14123-52-5

2,2,3-Trimethylpyrrolidine

Cat. No.: B1287440
CAS No.: 14123-52-5
M. Wt: 113.2 g/mol
InChI Key: JARCPRULXFKTBE-UHFFFAOYSA-N
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Description

2,2,3-Trimethylpyrrolidine is an organic compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound is notable for its structural uniqueness, which includes three methyl groups attached to the pyrrolidine ring. It has a molecular formula of C7H15N and a molecular weight of 113.20 g/mol .

Biochemical Analysis

Biochemical Properties

2,2,3-Trimethylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to participate in catalytic processes and organic synthesis. For instance, it is known to interact with enzymes involved in the synthesis of complex organic molecules, facilitating the formation of desired products. The nature of these interactions often involves the formation of transient complexes, which can enhance the efficiency of biochemical reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression, further influencing cellular processes. For example, this compound may inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites and affecting overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression. At higher doses, this compound can have toxic or adverse effects, potentially leading to cellular damage or dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the levels of specific metabolites within cells, affecting overall metabolic flux . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism and its potential impact on metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within different tissues can influence its overall effectiveness and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloropropylamine with carbonyl compounds can yield pyrrolidine derivatives . Another method involves the use of diols and primary amines catalyzed by iridium complexes .

Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, typically involves the reaction of 1,4-butanediol and ammonia in the presence of cobalt and nickel oxide catalysts at elevated temperatures and pressures . This process is carried out in a continuous reactor system, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 2,2,3-Trimethylpyrrolidine is unique due to its specific methyl substitutions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its distinct properties and applications .

Properties

IUPAC Name

2,2,3-trimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-4-5-8-7(6,2)3/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARCPRULXFKTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615189
Record name 2,2,3-Trimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14123-52-5
Record name 2,2,3-Trimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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